(2-(Benzyloxy)phenyl)methanamine

Vue d'ensemble

Description

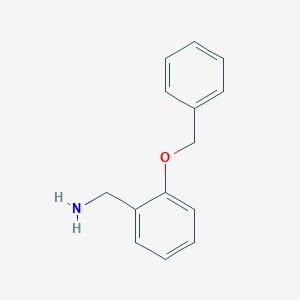

(2-(Benzyloxy)phenyl)methanamine is an organic compound that features a benzyl ether group attached to a phenyl ring, which is further connected to a methanamine group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)phenyl)methanamine typically involves the following steps:

Formation of the Benzyl Ether: The initial step involves the reaction of 2-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. This results in the formation of 2-(benzyloxy)benzaldehyde.

Reduction to Benzyl Alcohol: The 2-(benzyloxy)benzaldehyde is then reduced to 2-(benzyloxy)benzyl alcohol using a reducing agent such as sodium borohydride in methanol.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl ether position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents such as alkyl halides and bases like sodium hydride are used for substitution reactions.

Major Products:

Oxidation: Formation of 2-(benzyloxy)benzaldehyde.

Reduction: Formation of various amine derivatives.

Substitution: Formation of substituted benzyl ethers.

Applications De Recherche Scientifique

Medicinal Chemistry

The primary application of (2-(benzyloxy)phenyl)methanamine lies in medicinal chemistry , where it is explored for its potential therapeutic effects, particularly in drug development targeting various diseases.

- Pain and Inflammation : The compound has been investigated for its analgesic and anti-inflammatory properties, suggesting potential use in treating conditions associated with pain and inflammation .

- Cancer Research : Recent studies have focused on the development of derivatives of this compound as potent inhibitors of coactivator-associated arginine methyltransferase 1 (CARM1), a promising target for cancer therapy. One derivative demonstrated an IC value of 2 ± 1 nM against CARM1, along with significant antiproliferative effects on melanoma cell lines . This indicates its potential as an anticancer agent.

Neuropharmacology

The compound has also been evaluated for its role in neuropharmacology:

- Monoamine Oxidase Inhibition : Similar compounds have been synthesized and studied for their inhibitory activities against monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters. The benzyloxy group is utilized as a protective group during synthesis, enhancing the selectivity and efficacy of the resulting inhibitors .

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for more complex molecules:

- Reactivity : The amine group can undergo various reactions such as acylation to form amides or reductive amination with aldehydes or ketones to produce secondary or tertiary amines. This versatility is crucial for developing new compounds with specific biological activities .

Table: Summary of Research Findings on this compound Derivatives

| Study | Focus | Findings | Potential Applications |

|---|---|---|---|

| Liu et al. (2024) | CARM1 Inhibition | Developed derivatives with IC = 2 ± 1 nM; effective in melanoma xenograft models | Cancer therapy |

| Nature Study (2024) | MAO Inhibition | Synthesized thio/semicarbazide derivatives; evaluated for MAO-B inhibition | Neurodegenerative disease treatment |

| Electroshock Study (2024) | Anticonvulsant Activity | Original derivatives showed potency in mouse seizure models | Epilepsy treatment |

Detailed Insights from Case Studies

- CARM1 Inhibitors : The work by Liu et al. highlights the significance of structural modifications on this compound derivatives to enhance selectivity towards CARM1 while minimizing effects on other protein arginine methyltransferases. This specificity is critical for developing targeted cancer therapies that reduce side effects associated with broader-spectrum agents .

- Neuropharmacological Applications : The exploration of benzyloxy derivatives as MAO inhibitors indicates their potential role in treating conditions related to neurotransmitter imbalances, such as depression and neurodegenerative disorders .

Mécanisme D'action

The primary mechanism of action of (2-(Benzyloxy)phenyl)methanamine involves the inhibition of CARM1. This enzyme plays a crucial role in the methylation of arginine residues on histone proteins, which affects gene expression. By inhibiting CARM1, this compound can potentially reduce the proliferation of cancer cells .

Comparaison Avec Des Composés Similaires

- (4-(Benzyloxy)phenyl)methanamine

- (3-(Benzyloxy)phenyl)methanamine

- (2-(Methoxy)phenyl)methanamine

Comparison:

- Potency: (2-(Benzyloxy)phenyl)methanamine exhibits higher potency and selectivity for CARM1 compared to its analogs.

- Selectivity: It has a unique selectivity profile, making it more effective in targeting specific enzymes without affecting others .

Activité Biologique

(2-(Benzyloxy)phenyl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) and its implications in neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, supported by recent research findings, data tables, and case studies.

The structure of this compound features a benzyloxy group that enhances its interaction with biological targets, particularly enzymes involved in neurotransmitter metabolism. The benzyloxy moiety is crucial for the compound's selectivity and potency as an MAO-B inhibitor, which is essential for regulating levels of neurotransmitters such as dopamine and serotonin in the brain.

1. Monoamine Oxidase Inhibition

Research has demonstrated that derivatives of this compound exhibit strong inhibitory effects on MAO-B. For instance, one study reported that certain derivatives displayed IC50 values in the nanomolar range, indicating high potency against this enzyme.

| Compound | IC50 (µM) | Selectivity for MAO-B |

|---|---|---|

| Compound 1 | 0.030 ± 0.001 | High |

| Compound 2 | 0.033 ± 0.001 | High |

| Compound 3 | 0.062 | Moderate |

These findings suggest that modifications to the benzyloxy group can significantly enhance MAO-B inhibition compared to other types of PRMTs (protein arginine methyltransferases) .

2. Antitumor Activity

Recent studies have also explored the anticancer properties of this compound derivatives. One notable derivative exhibited remarkable antiproliferative effects against melanoma cell lines, with an IC50 value of 2 ± 1 nM against CARM1 (a type I PRMT), suggesting its potential as a therapeutic agent in cancer treatment .

Case Study 1: Neuroprotective Effects

In a series of experiments involving BV-2 microglial cells, compounds derived from this compound demonstrated significant neuroprotective effects at concentrations as low as 0.01 µM. This suggests potential applications in treating neurodegenerative diseases by modulating inflammatory responses in the brain .

Case Study 2: Anticonvulsant Properties

Another study focused on the anticonvulsant properties of derivatives of this compound. The results indicated that specific derivatives showed efficacy in mouse seizure models, particularly through maximal electroshock (MES) tests, highlighting their potential use in epilepsy treatments .

Discussion

The biological activities associated with this compound derivatives underscore their therapeutic potential across various medical fields, including neurology and oncology. The ability to selectively inhibit MAO-B while exhibiting antitumor properties makes these compounds valuable candidates for further research and development.

Propriétés

IUPAC Name |

(2-phenylmethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGOOCNDBVXUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80548470 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108289-24-3 | |

| Record name | 1-[2-(Benzyloxy)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80548470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.